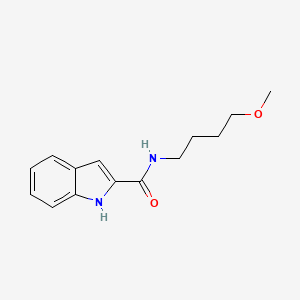![molecular formula C11H8BrN3O B14903867 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate and visible light . Another approach includes the condensation of 1,4-bis(aroylmethyl)quinoxalin-2,3-diones with ammonium acetate in acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation and spore germination . The compound may also interact with various enzymes and receptors, influencing biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Quinoxaline Derivatives: These compounds have a quinoxaline core and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Uniqueness: 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C11H8BrN3O |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
1-bromo-4-methoxyimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H8BrN3O/c1-16-11-10-13-6-9(12)15(10)8-5-3-2-4-7(8)14-11/h2-6H,1H3 |
Clé InChI |
WCKIMJNDMMDXHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2N3C1=NC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


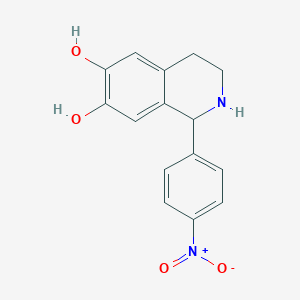

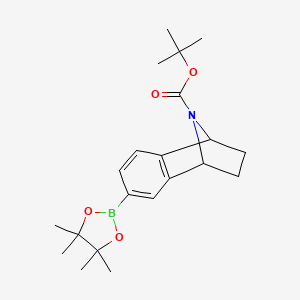
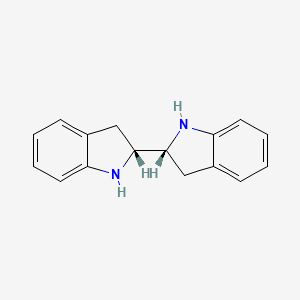
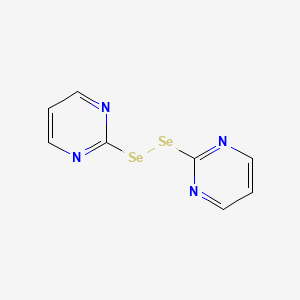


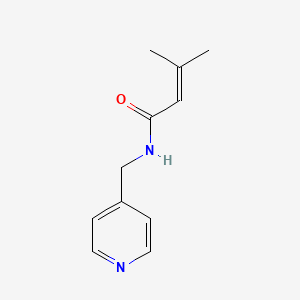
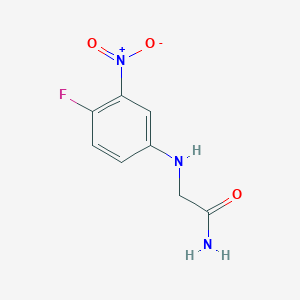

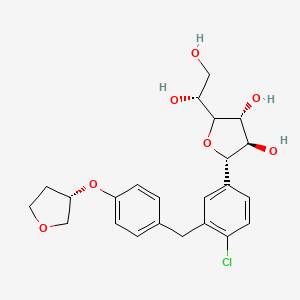
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
